molecular formula C17H25N5O3S B5654276 N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide

N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide

Cat. No. B5654276
M. Wt: 379.5 g/mol
InChI Key: LPNVJTGUKLBVOC-LSDHHAIUSA-N
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Description

The compound belongs to a class of molecules that are synthesized through intricate organic synthesis routes, often involving pyrazolo[1,5-a]pyridine scaffolds. These molecules are of interest due to their structural uniqueness and potential bioactivity, serving as a foundation for further chemical and pharmacological studies.

Synthesis Analysis

Synthetic approaches to compounds related to "N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide" typically involve multi-step organic reactions. These include the formation of pyrazolo[1,5-a]pyridine cores, subsequent functionalization, and incorporation of isopropyl and dimethylsulfamide groups. A key focus is on achieving stereochemical control at the 3S* and 4R* positions, which is critical for the compound's final properties. Methods such as asymmetric synthesis and chiral auxiliary might be employed to attain the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using a variety of analytical techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the spatial arrangement of atoms, confirming the stereochemistry and helping to predict the molecule's reactivity and interactions with biological targets.

Chemical Reactions and Properties

Compounds with the pyrazolo[1,5-a]pyridine moiety participate in a range of chemical reactions, reflecting their rich chemistry. They can undergo nucleophilic substitution, addition reactions, and cycloadditions, among others. The presence of isopropyl and dimethylsulfamide groups further influences the molecule's chemical behavior, affecting its solubility, stability, and reactivity.

Physical Properties Analysis

The physical properties, including melting point, solubility in various solvents, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties impact the compound's handling, formulation, and application in further studies.

Chemical Properties Analysis

Chemical properties are intimately linked to the molecule's structure, dictating its acidity, basicity, and reactivity towards other chemical entities. The electronic distribution within the molecule, influenced by its functional groups, determines its interaction with acids, bases, and other reactive molecules.

For comprehensive details on synthesis, molecular and chemical properties, the following resources provide extensive information:

properties

IUPAC Name

3-[(3S,4R)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidine-1-carbonyl]pyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-12(2)14-10-21(11-15(14)19-26(24,25)20(3)4)17(23)13-9-18-22-8-6-5-7-16(13)22/h5-9,12,14-15,19H,10-11H2,1-4H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNVJTGUKLBVOC-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide

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